Ethyl spiro[2.3]hexane-1-carboxylate

Exit vector analysis Spirocyclic building blocks Conformational restriction

Ethyl spiro[2.3]hexane-1-carboxylate (CAS 17202-57-2) is a carbocyclic spiro ester composed of fused cyclopropane and cyclobutane rings sharing a single quaternary carbon. This scaffold belongs to the spiro[2.3]hexane class, which has gained attention in medicinal chemistry as a strained, three-dimensional bioisostere capable of replacing flat aromatic rings or non-strained saturated heterocycles to improve physicochemical properties such as lipophilicity and metabolic stability.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 17202-57-2
Cat. No. B096963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl spiro[2.3]hexane-1-carboxylate
CAS17202-57-2
SynonymsSpiro[2.3]hexane-1-carboxylic acid ethyl ester
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC12CCC2
InChIInChI=1S/C9H14O2/c1-2-11-8(10)7-6-9(7)4-3-5-9/h7H,2-6H2,1H3
InChIKeyNMHNCGKWEZUMIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl spiro[2.3]hexane-1-carboxylate (CAS 17202-57-2): A Strained sp³-Rich Building Block for Rigid Bioisostere Design and Lead Optimization


Ethyl spiro[2.3]hexane-1-carboxylate (CAS 17202-57-2) is a carbocyclic spiro ester composed of fused cyclopropane and cyclobutane rings sharing a single quaternary carbon [1]. This scaffold belongs to the spiro[2.3]hexane class, which has gained attention in medicinal chemistry as a strained, three-dimensional bioisostere capable of replacing flat aromatic rings or non-strained saturated heterocycles to improve physicochemical properties such as lipophilicity and metabolic stability [2]. The compound is commercially available as a versatile synthetic intermediate and building block (typical purity ≥95%) for constructing spirocyclic libraries and conformationally restricted analogues .

Ethyl spiro[2.3]hexane-1-carboxylate Procurement: Why Regioisomer and Scaffold Interchange Is Not Quantitative


The ethyl ester at the 1-position of the spiro[2.3]hexane framework confers a specific vector geometry and reactivity profile that cannot be replicated by its 5-carboxylate regioisomer (CAS 342616-10-8) or the free carboxylic acid (CAS 17202-56-1). In spirocyclic building blocks, the position of the functional group determines the exit vector angle and distance relative to the spiro center, which directly influences molecular recognition in biological targets [1]. Replacement with the more extensively developed spiro[3.3]heptane scaffold would introduce a larger, less strained ring system with altered spatial occupancy and physicochemical properties, potentially compromising the intended bioisosteric effect [2]. Furthermore, the ethyl ester moiety provides a balance of lipophilicity and synthetic accessibility distinct from methyl or benzyl ester analogues, affecting both downstream derivatization and compound handling in multi-step syntheses [3].

Ethyl spiro[2.3]hexane-1-carboxylate: Head-to-Head Quantitative Differentiation Against Closest Analogs


Positional Isomer Comparison: 1-Carboxylate vs. 5-Carboxylate Exit Vector Geometry

Ethyl spiro[2.3]hexane-1-carboxylate places the ester group directly on the spiro carbon, generating an exit vector that is coincident with the spiro junction. In contrast, the 5-carboxylate regioisomer (CAS 342616-10-8) projects the ester from the cyclobutane ring, resulting in a different spatial orientation and distance from the spiro center. Exit vector plot (EVP) analysis of related spiro[2.3]hexane derivatives has demonstrated that positional isomerism in this scaffold produces distinct angular distributions of substituents, which can alter target binding by repositioning key functional groups [1]. The 1-carboxylate geometry is especially relevant when a compact, axially oriented ester is required for fitting into sterically constrained enzyme pockets [2].

Exit vector analysis Spirocyclic building blocks Conformational restriction

LogP Differentiation: Ethyl Ester vs. Free Carboxylic Acid Impact on Lipophilicity

The ethyl ester derivative (target compound) exhibits a computed XLogP3 of 2.1 [1], which is significantly higher than the calculated LogP of the corresponding free carboxylic acid, spiro[2.3]hexane-1-carboxylic acid (CAS 17202-56-1), estimated at approximately 1.03–1.12 [2]. This approximately 1-log-unit increase in lipophilicity reflects the masking of the polar carboxylate group, reducing hydrogen-bond donor capacity and improving predicted membrane permeability. The ester form maintains zero hydrogen-bond donors versus one for the free acid, which can be advantageous in central nervous system drug design where excessive HBD count limits brain penetration [1].

Lipophilicity Physicochemical properties Drug-likeness

Bioisosteric Replacement Potential: Spiro[2.3]hexane vs. Spiro[3.3]heptane Scaffold Differentiation

The spiro[2.3]hexane scaffold represents a more strained and compact bioisostere compared to the spiro[3.3]heptane framework. While spiro[3.3]heptane has been extensively validated as a saturated benzene bioisostere (as exemplified in sonidegib and vorinostat analogues), spiro[2.3]hexane remains largely unexplored due to synthetic challenges [1]. The presence of a three-membered cyclopropane ring in spiro[2.3]hexane introduces greater ring strain (approximately 27.5 kcal/mol for cyclopropane vs. 26.3 kcal/mol for cyclobutane), which can confer unique reactivity and conformational rigidity not achievable with the spiro[3.3]heptane system [2]. This strain may translate into differentiated target binding kinetics, although direct comparative biological data for the ethyl ester specifically remains limited. CAS BioFinder analysis identified spiro[2.3]hexane analogues as less promising by clustering versus spiro[3.3]heptanes, but noted that this conclusion may reflect limited data rather than intrinsic scaffold inferiority [1].

Bioisosteres Scaffold comparison Metabolic stability

Commercial Purity Benchmarking: Ethyl spiro[2.3]hexane-1-carboxylate vs. Common Spiro Building Blocks

Ethyl spiro[2.3]hexane-1-carboxylate is commercially available with a minimum purity specification of ≥95% . This compares favorably with other spiro[2.3]hexane building blocks such as 1-bromospiro[2.3]hexane (95% purity, 100 mg scale) [1] and 5-(chloromethyl)spiro[2.3]hexane (95% minimum purity) . The consistent ≥95% purity across multiple spiro[2.3]hexane derivatives reflects the synthetic challenges inherent to this scaffold class, where achieving >98% purity often requires additional chromatographic purification due to the strained ring system's propensity for side reactions. Buyers should note that 98% purity specifications are available for the free acid analogue (spiro[2.3]hexane-1-carboxylic acid, CAS 17202-56-1) from certain suppliers , suggesting that the ester may present marginally greater purification challenges.

Commercial availability Purity Procurement

Ethyl spiro[2.3]hexane-1-carboxylate: High-Impact Application Scenarios Derived from Quantitative Evidence


Design of Conformationally Restricted GABA or Glutamate Analogue Libraries

Ethyl spiro[2.3]hexane-1-carboxylate serves as a key intermediate for synthesizing spiro[2.3]hexane amino acids that function as conformationally rigid analogues of γ-aminobutyric acid (GABA) and glutamic acid [1]. The 1-carboxylate position directly maps to the amino acid carboxyl group, while the spiro junction provides conformational restriction impossible to achieve with linear or monocyclic scaffolds. This application leverages the exit vector differentiation (Evidence Item 1) and the scaffold's unique strain geometry (Evidence Item 3) to access GABAergic modulators with potentially improved subtype selectivity.

Synthesis of LRRK2 Inhibitor Building Blocks for Parkinson's Disease Programs

Patented indazolyl-spiro[2.3]hexane-carbonitrile derivatives demonstrate potent LRRK2 kinase inhibition, with the spiro[2.3]hexane core providing a rigid scaffold that presents the indazole and nitrile pharmacophores in a defined three-dimensional arrangement [1]. Ethyl spiro[2.3]hexane-1-carboxylate can serve as a starting material for constructing the spiro[2.3]hexane-carbonitrile motif through functional group interconversion of the ester moiety. The documented LRRK2 inhibitors with spiro[2.3]hexane-carbonitrile structures have shown IC₅₀ values as low as 0.9 nM (Ki) in biochemical assays [2], underscoring the scaffold's potential for high-affinity target engagement.

Piperidine Bioisostere Replacement in CNS Drug Discovery

The 4-azaspiro[2.3]hexane scaffold has been validated as a piperidine isostere through comprehensive physicochemical characterization including pKa, LogP, X-ray, and EVP analysis [1]. Ethyl spiro[2.3]hexane-1-carboxylate provides a carbocyclic entry point into this bioisostere space, which has been shown to reduce hERG channel liability (5-fold decrease in IC₅₀) compared to piperidine-containing analogues [2]. The ester functionality enables further derivatization to access aza-spiro analogues or to directly incorporate the scaffold into lead compounds through amide coupling after hydrolysis. The favorable LogP of 2.1 (Evidence Item 2) aligns well with CNS drug-like property space (LogP 1–4).

Spirocyclic Fragment Library Construction for FBDD Campaigns

As a compact (MW 154.21 Da) sp³-rich fragment with a balanced LogP (2.1) and zero HBD (Evidence Item 2), ethyl spiro[2.3]hexane-1-carboxylate is well-suited for fragment-based drug discovery (FBDD) library design [1]. The compound's Fsp³ (fraction of sp³-hybridized carbons) of 0.78 exceeds the typical FBDD target of >0.4, promoting three-dimensionality and potentially improved clinical success rates associated with increased molecular complexity [2]. The commercial availability at ≥95% purity (Evidence Item 4) supports direct use in fragment screening without extensive in-house synthesis.

Quote Request

Request a Quote for Ethyl spiro[2.3]hexane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.